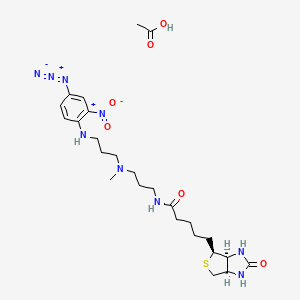

Photobiotin acetate

Descripción

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBLNTOMOSLSQM-AYEYRVMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585051 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96087-38-6 | |

| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Photobiotin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Photobiotin Acetate Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of photobiotin acetate labeling, a powerful technique for the non-specific biotinylation of proteins and nucleic acids.

The Core Mechanism of this compound Labeling

This compound is a photoactivatable biotinylation reagent that enables the covalent attachment of biotin to a wide range of target molecules, including proteins and nucleic acids.[1] Its utility lies in its ability to label molecules that may lack specific reactive functional groups required by other biotinylation methods.[2] The core of its function resides in a nitrophenyl azide group, which is inert until activated by light.

Upon exposure to ultraviolet (UV) light, typically in the range of 260-475 nm, the aryl azide moiety of this compound undergoes a photolytic reaction. This process transforms the azide into a highly reactive aryl nitrene intermediate. This aryl nitrene is extremely reactive and can readily insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its vicinity, forming stable covalent bonds with the target molecule. This non-specific reactivity allows for the labeling of a broad spectrum of biomolecules.

The structure of this compound consists of three key components:

-

A Biotinyl Group: This provides the high-affinity binding site for avidin or streptavidin, which is crucial for subsequent detection or purification steps.

-

A Linker Arm: A spacer that connects the biotinyl group to the photoreactive group, minimizing steric hindrance and ensuring the accessibility of the biotin for binding to avidin or streptavidin.

-

A Photoreactive Nitrophenyl Azide Group: This is the functional component that mediates the light-induced covalent attachment to the target molecule.

Caption: The structure of this compound and its light-activated labeling mechanism.

Quantitative Data on Labeling Efficiency

| Parameter | Target Molecule | Observation | Reference |

| Detection Limit | DNA | As little as 0.5 pg of target DNA can be detected with probes prepared using photobiotin. | |

| Detection Limit | Protein (Tubulin) | Detection limits below 10 pg were achieved when using avidin-alkaline phosphatase for detection. | |

| Sensitivity Increase | Proteins | A 64- to 1024-fold increase in sensitivity was observed compared to Coomassie blue staining. | |

| Labeling Density | DNA | Can be controlled by adjusting the ratio of photobiotin to nucleic acid and the irradiation time. |

Experimental Protocols

The following are detailed methodologies for the labeling of proteins and nucleic acids using this compound. It is crucial to perform these procedures in a darkened environment to prevent premature activation of the this compound.

Protein Labeling Protocol

This protocol is adapted for the general labeling of proteins in solution.

Materials:

-

This compound

-

Protein solution (1-10 mg/mL in a suitable buffer)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

UV lamp (e.g., mercury vapor lamp or a lamp with output at 350-370 nm)

-

Ice bath

-

Desalting column or dialysis tubing for purification

Procedure:

-

Prepare Protein Solution: Dissolve or dilute the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the target protein for labeling.

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, add the protein solution. Then, add the this compound solution to the protein solution. The final concentration of this compound should be optimized for each specific application, but a starting point is a 10- to 20-fold molar excess of this compound to the protein.

-

Irradiation: Place the open reaction tube on ice, approximately 5-10 cm below the UV lamp. Irradiate for 15-30 minutes. The optimal irradiation time and distance may need to be determined empirically.

-

Purification: After irradiation, remove the unreacted this compound. This can be achieved using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

-

Quantification and Storage: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The biotinylated protein can be stored at -20°C or -80°C.

References

An In-Depth Technical Guide to Photobiotin Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of photobiotin acetate, a versatile tool in molecular and cellular biology. It is designed to equip researchers with the technical knowledge required for its effective use in labeling nucleic acids and proteins, identifying molecular interactions, and aiding in drug discovery.

Core Chemical and Physical Properties

This compound is a photoactivatable analog of biotin that enables the non-specific labeling of various biomolecules upon activation with light.[1][2][3] It is composed of a biotin moiety, a charged linker arm, and a photoreactive aryl azide group.[3][4] This structure allows for the covalent attachment to target molecules, facilitating their detection, purification, and analysis.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₅N₉O₄S · C₂H₄O₂ | |

| Molecular Weight | 593.70 g/mol | |

| Appearance | Film or powder | |

| Solubility | 10 mg/mL in water | |

| Storage Conditions | -20°C, protected from light | |

| Photoactivation Wavelength | 260-475 nm |

Mechanism of Action: Photoactivated Labeling

The utility of this compound lies in its photoreactive aryl azide group. Upon exposure to light within its activation range (260-475 nm), the aryl azide is converted into a highly reactive aryl nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins and nucleic acids, effectively "labeling" them with biotin. This non-specific insertion allows for the labeling of molecules that may lack specific reactive groups required by other labeling methods.

References

Solubility and Stability of Photobiotin Acetate in Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photobiotin acetate is a photo-activatable biotinylating reagent widely employed in life sciences for the non-specific labeling of nucleic acids and proteins. Its utility in proximity-dependent biotinylation techniques, such as BioID, has made it a valuable tool for mapping protein-protein interactions and elucidating complex signaling pathways. Successful application of this compound hinges on its solubility and stability in various biological buffers. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and insights into its application in studying cellular signaling. While specific quantitative data in all buffer systems is not exhaustively available in public literature and often requires empirical determination, this guide furnishes the fundamental principles and practical methodologies to empower researchers in optimizing their experimental workflows.

Core Concepts: Chemical Structure and Reactivity

This compound is comprised of three key functional moieties: a biotin group for high-affinity binding to avidin and streptavidin, a photoreactive aryl azide group, and a linker arm. The acetate salt form enhances its hydrophilicity.

-

Biotin Moiety: Provides the basis for detection and purification of labeled molecules.

-

Aryl Azide Moiety: This group is chemically inert in the dark but upon exposure to UV light (typically 260-475 nm), it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, leading to covalent labeling.[1]

-

Amide Linkage: Connects the biotin to the photoreactive group and can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.

Solubility of this compound

The solubility of this compound is a critical parameter for ensuring its effective concentration in labeling experiments. The available data and general principles are summarized below.

Quantitative Solubility Data

| Solvent | Concentration | Conditions | Reference(s) |

| Water (H₂O) | 10 mg/mL | Frozen, protected from light | [2] |

Factors Influencing Solubility in Biological Buffers

While the solubility in pure water is established, solubility in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES can be influenced by several factors:

-

pH: The protonation state of the molecule can affect its solubility. While this compound does not have readily ionizable groups within the typical biological pH range (6-8), extreme pH values can influence its stability and, consequently, its apparent solubility over time.

-

Ionic Strength: The concentration of salts in the buffer can impact solubility through effects on the activity of water and interactions with the solute.

-

Buffer Species: While less common, direct interactions between the buffer components and this compound could potentially influence solubility.

-

Temperature: Solubility of solids in liquids generally increases with temperature, although this needs to be balanced with the potential for increased degradation at higher temperatures.

-

Co-solvents: For achieving higher concentrations, the use of organic co-solvents like Dimethyl Sulfoxide (DMSO) is a common strategy for biotin and its derivatives. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into the aqueous buffer to avoid precipitation.

Stability of this compound

The stability of this compound is paramount for reproducible and reliable experimental outcomes. Degradation can occur through hydrolysis of the amide linkage or decomposition of the aryl azide group.

General Storage and Handling Recommendations

| Storage Condition | Duration | Notes | Reference(s) |

| -20°C, Frozen | At least 5 months | Must be protected from light. | [2] |

Chemical Stability Considerations

-

Hydrolysis: The amide bond in the linker arm is susceptible to hydrolysis, a reaction catalyzed by acid or base.[3][4] At neutral pH and ambient temperature, this process is generally slow. However, prolonged incubation in buffers with pH values significantly deviating from neutral, especially at elevated temperatures, can lead to cleavage of the biotin from the photoreactive group.

-

Photodegradation: The aryl azide group is inherently light-sensitive. Exposure to UV and even strong visible light will lead to its decomposition, rendering the molecule incapable of photo-crosslinking. Therefore, all handling and storage of this compound and its solutions should be performed in the dark or under dim light conditions.

-

Reaction with Thiols: Aryl azides can be reduced by thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol. These reducing agents should be avoided in buffers used with this compound prior to the photoactivation step.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound in a buffer of interest.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method for determining the saturation solubility of this compound in a desired biological buffer.

dot

Caption: Workflow for determining the aqueous solubility of this compound.

Protocol 2: Assessment of Stability in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound in a specific buffer over time at different temperatures using High-Performance Liquid Chromatography (HPLC).

dot

Caption: Experimental workflow for assessing the stability of this compound.

Application in Signaling Pathway Analysis

This compound is a powerful tool for proximity-dependent biotinylation to identify protein-protein interactions within signaling cascades. A protein of interest is fused to a promiscuous biotin ligase (like TurboID), which then biotinylates nearby proteins upon addition of biotin. Photoactivatable biotin can be used in analogous light-induced proximity labeling experiments.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Proximity labeling can be used to map the protein interactome of key components of this pathway, such as β-catenin, to discover novel regulators.

dot

References

The Dawn of Controllable Capture: A Technical Guide to the Discovery and Development of Photoactivatable Biotin

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, development, and application of photoactivatable biotin. This powerful tool has revolutionized the study of molecular interactions by enabling the light-controlled labeling and capture of biomolecules in their native environments. This guide details the core chemistry, experimental protocols, and quantitative data necessary for the successful implementation of this technology.

Introduction: Beyond Conventional Biotinylation

The extraordinarily high affinity of biotin for avidin and streptavidin (with a dissociation constant, K_d, in the femtomolar range) has made the biotin-avidin system a cornerstone of molecular biology for decades.[1][2] However, the irreversible and non-specific nature of conventional biotinylation methods limits their application in studying dynamic molecular interactions. The advent of photoactivatable biotin introduced a critical element of temporal and spatial control, allowing researchers to initiate biotinylation at a specific time and location by applying light. This has opened new avenues for capturing transient interactions and mapping molecular neighborhoods within living cells.

Photoactivatable biotin probes typically consist of three key components: a biotin moiety for affinity capture, a photoactivatable group that forms a covalent bond with nearby molecules upon light exposure, and a linker connecting the two. The most common photoactivatable groups are aryl azides and diazirines, each with distinct properties and applications.

Core Chemical Structures and Mechanisms

The functionality of photoactivatable biotin hinges on the light-induced generation of highly reactive intermediates that can form covalent bonds with a wide range of molecules, including proteins, nucleic acids, and lipids.

Aryl Azide-Based Probes

Aryl azides are activated by UV light (typically in the 250-400 nm range) to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in a stable covalent linkage to the target molecule.[3] The general mechanism is depicted below.

Caption: Photoactivation of an aryl azide to form a reactive nitrene.

Diazirine-Based Probes

Diazirines are another class of photoactivatable groups that are activated by UV light (typically 340-380 nm) to generate a reactive carbene intermediate.[4] Carbenes are highly reactive and can insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, making them efficient tools for non-specific labeling.

Caption: Photoactivation of a diazirine to form a reactive carbene.

Photocleavable Biotin: Reversible Capture

A significant advancement in this field is the development of photocleavable biotin probes. These probes incorporate a photolabile linker, such as an ortho-nitrobenzyl group, between the biotin and the photoactivatable moiety. After affinity capture of the biotinylated target, the molecule of interest can be released by irradiation with a second wavelength of light, which cleaves the linker. This allows for the gentle elution of captured proteins for downstream analysis, such as mass spectrometry.

Quantitative Data Summary

The efficiency and specificity of photoactivatable biotin probes are determined by several key parameters. The following tables summarize available quantitative data for common photoactivatable biotin derivatives.

Table 1: Photophysical Properties of Photoactivatable Biotin Probes

| Photoactivatable Group | Example Probe | Activation Wavelength (λ_max) | Quantum Yield (Φ) | Reference(s) |

| Aryl Azide | Photobiotin | 260-475 nm | ~0.1 - 1.0 (photodecomposition) | |

| Nitrophenyl Azide | TFPA-PEG3-Biotin | 300-460 nm | Not specified | |

| Diazirine | Alkyl diazirine | ~350 nm | High carbene yield (>70%) | |

| Trifluoromethylphenyl diazirine | TPD-based probes | 350-380 nm | High carbene yield |

Table 2: Binding Affinity of Biotin and its Derivatives to Streptavidin

| Ligand | Dissociation Constant (K_d) | Reference(s) |

| Biotin | ≈ 10⁻¹⁴ M | |

| Biocytin | Slower association than biotin | |

| Modified Biotins | Affinity can be affected by linker and modifications | |

| Monomeric Streptavidin Interaction | 10⁻⁷ - 10⁻⁸ M |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of photoactivatable biotin probes.

Synthesis of an NHS-Aryl Azide-Biotin Probe

This protocol describes a general method for synthesizing a photoactivatable biotin probe with an N-hydroxysuccinimide (NHS) ester for coupling to primary amines.

Materials:

-

Biotin

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine

-

Dimethylformamide (DMF)

-

Amino-functionalized aryl azide

-

Anhydrous solvents

Procedure:

-

Activation of Biotin: Dissolve biotin in anhydrous DMF. Add triethylamine and N,N'-disuccinimidyl carbonate. Stir the reaction at room temperature for several hours to form Biotin-NHS ester.

-

Coupling to Aryl Azide: In a separate flask, dissolve the amino-functionalized aryl azide in anhydrous DMF. Slowly add the Biotin-NHS ester solution to the aryl azide solution.

-

Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography to obtain the final NHS-aryl azide-biotin probe.

Caption: Synthesis workflow for an NHS-Aryl Azide-Biotin probe.

Photoaffinity Labeling of Cell Surface Proteins

This protocol outlines a general procedure for labeling and enriching cell surface proteins using a photoactivatable biotin probe.

Materials:

-

Adherent or suspension cells

-

Photoactivatable biotin probe (e.g., Sulfo-NHS-SS-Biotin for cell-impermeable labeling)

-

Phosphate-buffered saline (PBS)

-

UV lamp (with appropriate wavelength for the chosen probe)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-agarose beads

-

Elution buffer (e.g., containing DTT for cleavable linkers, or SDS-PAGE sample buffer)

Procedure:

-

Cell Preparation: Wash cells with ice-cold PBS to remove any contaminating proteins.

-

Labeling: Incubate the cells with the photoactivatable biotin probe in PBS on ice, protected from light.

-

Photoactivation: Expose the cells to UV light of the appropriate wavelength for a specified duration to activate the probe and induce crosslinking.

-

Quenching: Quench any unreacted probe by adding a quenching buffer (e.g., Tris buffer).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Enrichment: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads. For photocleavable linkers, irradiate the beads with the cleavage wavelength. For non-cleavable linkers, boil the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Caption: Workflow for photoaffinity labeling of cell surface proteins.

Historical Perspective and Future Directions

The concept of photoaffinity labeling was first introduced in the early 1960s. The development of photoactivatable biotin probes has since provided a powerful tool for chemical proteomics and the study of protein-protein interactions. Early probes utilized aryl azides, with diazirines emerging later as a more stable and efficiently activated alternative. The introduction of photocleavable linkers further enhanced the utility of these probes by allowing for the gentle recovery of captured biomolecules.

Future developments in this field are likely to focus on the creation of probes with improved properties, such as:

-

Longer Wavelength Activation: Probes that can be activated by visible or near-infrared light would minimize cellular damage and allow for deeper tissue penetration.

-

Increased Specificity: The development of probes that can be targeted to specific organelles or cellular compartments.

-

Enhanced Quantum Yields: Probes with higher quantum yields would require lower light doses for activation, further reducing potential photodamage.

-

Multi-functional Probes: The integration of other functionalities, such as fluorescent reporters, into photoactivatable biotin probes will enable more sophisticated experimental designs.

The continued innovation in the design and application of photoactivatable biotin will undoubtedly lead to new discoveries in our understanding of complex biological systems.

References

- 1. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 2. howarthgroup.org [howarthgroup.org]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Photobiotin Acetate: UV Activation and Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of photobiotin acetate, a versatile tool for the non-specific labeling of nucleic acids and proteins. This document details the principles of its UV activation, optimal reaction conditions, and step-by-step experimental protocols.

Introduction to this compound

This compound is a photoactivatable analog of biotin used for the non-radioactive labeling of macromolecules.[1] It is composed of three key moieties: a biotin group for subsequent detection with avidin or streptavidin conjugates, a linker arm, and a photoreactive aryl azide group.[2][3] Upon exposure to ultraviolet (UV) or strong visible light, the aryl azide group is converted into a highly reactive aryl nitrene intermediate.[3] This nitrene can then form stable covalent bonds by inserting non-specifically into C-H and N-H bonds of nearby molecules, such as DNA, RNA, or proteins.[4] This method of labeling is particularly advantageous as it is less harsh than enzymatic methods and does not degrade the target nucleic acids.

UV Activation of this compound

The activation of this compound is a critical step for successful labeling. The process is dependent on the wavelength, intensity, and duration of the UV irradiation.

Activation Mechanism

The core of this compound's functionality lies in the photochemistry of its aryl azide group. Upon absorption of UV light, the azide moiety releases nitrogen gas (N₂) to generate a highly reactive and unstable aryl nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into carbon-hydrogen and nitrogen-hydrogen bonds, as well as addition to double bonds, leading to the formation of a stable covalent linkage with the target molecule.

UV Activation Conditions

The efficiency of this compound activation is dependent on the wavelength and duration of UV exposure. While a broad range of 260-475 nm is effective, optimal activation is typically achieved using UV lamps with an emission peak in the 350-370 nm range.

| Parameter | Recommended Conditions | Notes |

| UV Wavelength | 260 - 475 nm | Optimal results are often obtained with wavelengths between 350-370 nm. |

| Light Source | Mercury vapor lamp, handheld UV lamp, or halogen lamp | A sun lamp can also be used. |

| Irradiation Time | 15 - 60 minutes | Dependent on the light source and its intensity. A mercury vapor lamp may require around 30 minutes, while a halogen lamp might need 60 minutes. |

| Distance from Source | 2 - 10 cm | For a handheld UV lamp, a distance of 2 cm is recommended, while for a mercury vapor lamp, 10 cm is appropriate. |

| Temperature | Reaction should be kept on ice | This is crucial to prevent heat-induced damage to the sample, especially when using high-intensity lamps. |

Experimental Protocols

The following sections provide a detailed methodology for the biotinylation of nucleic acids using this compound.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound salt in sterile, nuclease-free water to a final concentration of 1 mg/mL. This solution is light-sensitive and should be stored at -20°C, protected from light. For labeling, an equal volume of this stock solution is typically added to the nucleic acid sample.

-

Nucleic Acid Sample: The nucleic acid (DNA or RNA) should be purified and dissolved in a suitable buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or phosphate-buffered saline (PBS). The concentration of the nucleic acid should not exceed 0.5 mg/mL.

-

Reaction Buffer: While the labeling reaction is not highly dependent on a specific buffer for nucleic acids, using a low-salt buffer like TE is recommended. For proteins, a buffer with a pH between 7.5 and 8.5 is optimal.

Labeling Reaction Workflow

Step-by-Step Labeling Protocol

-

Sample Preparation: In a microcentrifuge tube, prepare your nucleic acid sample at a concentration no higher than 0.5 mg/mL in an appropriate buffer (e.g., TE buffer).

-

Reagent Addition: Add an equal volume of the 1 mg/mL this compound stock solution to the nucleic acid sample. Mix gently by pipetting.

-

UV Irradiation: Place the open tube on ice to prevent heating. Irradiate the sample with a UV source according to the parameters outlined in the table above. For example, use a handheld UV lamp at a distance of 2 cm for 30 minutes.

-

Purification of Labeled Nucleic Acid: After irradiation, it is essential to remove the unincorporated this compound. Several methods can be employed for this purpose, as detailed in the next section.

Post-Labeling Purification

The removal of free photobiotin is crucial to avoid background signal in downstream applications. The choice of purification method depends on the size of the labeled molecule and the desired final sample concentration.

| Purification Method | Principle | Advantages | Disadvantages |

| sec-Butanol Extraction | Partitioning of the hydrophobic, unincorporated photobiotin into the organic sec-butanol phase, leaving the labeled nucleic acid in the aqueous phase. | Simple and rapid method. | May not be as efficient as other methods for complete removal. |

| Ethanol Precipitation | Precipitation of nucleic acids in the presence of salt and ethanol, leaving small molecules like unincorporated photobiotin in the supernatant. | Concentrates the nucleic acid sample. | Can co-precipitate salts if not washed properly. |

| Size-Exclusion Chromatography (e.g., G-50 spin columns) | Separation of molecules based on size. Larger labeled nucleic acids pass through the column quickly, while smaller unincorporated photobiotin molecules are retained. | Efficient removal of unincorporated label and buffer exchange in one step. | Can result in sample dilution. |

Protocol for sec-Butanol Extraction:

-

Add 160 µL of sec-butanol to the reaction mixture.

-

Vortex vigorously and centrifuge for 1 minute at approximately 1000 x g.

-

Carefully remove and discard the upper organic phase containing the free photobiotin.

-

Repeat the extraction if necessary.

Protocol for Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeled nucleic acid solution.

-

Add 2.5 volumes of ice-cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at >12,000 x g for 15-30 minutes to pellet the nucleic acid.

-

Carefully decant the supernatant.

-

Wash the pellet with 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in a desired buffer.

Conclusion

This compound provides a robust and versatile method for the non-specific labeling of nucleic acids and proteins. By understanding the principles of its UV activation and following optimized protocols for labeling and purification, researchers can effectively generate biotinylated probes for a wide range of applications in molecular biology and drug development. Careful attention to the UV irradiation conditions and post-labeling cleanup is paramount for achieving high labeling efficiency and low background in downstream detection assays.

References

- 1. Photobiotin as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]

- 4. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to Non-Specific Biotinylation with Photobiotin

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and practices of non-specific biotinylation using photobiotin. It covers the core chemical mechanisms, detailed experimental protocols, and quantitative parameters to enable effective application in research and development.

Core Principles of Photobiotinylation

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein or nucleic acid. The exceptionally strong and specific interaction between biotin (Vitamin B7) and proteins like avidin and streptavidin (Kd ≈ 10-15 M) allows for highly sensitive detection and robust affinity purification.

While many biotinylation methods target specific functional groups (e.g., primary amines, sulfhydryls), photobiotin enables non-specific labeling. This is particularly useful for biotinylating molecules that lack accessible, reactive functional groups or for capturing interacting partners in a proximity-dependent manner.[1]

Mechanism of Action

Photobiotin consists of three key components: a biotin moiety, a spacer arm, and a photoactivatable aryl azide group. The non-specific labeling is driven by the aryl azide.[2]

-

Photoactivation: Upon irradiation with ultraviolet (UV) light, typically in the 320-365 nm range, the aryl azide group absorbs energy and is converted into a highly reactive aryl nitrene intermediate, releasing nitrogen gas (N₂).[2]

-

Non-Specific Insertion: The aryl nitrene is extremely reactive and can spontaneously insert into any proximal C-H or N-H bonds. It can also react with double bonds.[2] This allows photobiotin to covalently label a wide variety of molecules in its immediate vicinity without dependence on specific functional groups.

Quantitative Data Summary

Effective photobiotinylation requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from literature and technical guides.

| Parameter | Value / Range | Target Molecule | Notes | Source |

| Activation Wavelength | 320 - 365 nm | General | Optimal wavelength for activating the aryl azide group while minimizing damage to biological samples. | [2] |

| Protein Concentration | 1 - 10 mg/mL | Proteins | Higher concentrations are generally preferred to improve labeling efficiency. | |

| Molar Excess (Photobiotin:Protein) | 20:1 to 100:1 | Proteins | Should be optimized. Higher ratios increase labeling but also risk protein modification and precipitation. | |

| Irradiation Time | 1 - 15 minutes | General | Highly dependent on UV lamp intensity, distance to sample, and sample volume. Requires empirical optimization. | |

| UV Source Intensity | Varies (e.g., 90-234 µW/cm²) | General | A higher intensity source can reduce the required exposure time. A handheld UV lamp (e.g., Blak-Ray) is often used. | |

| Detection Limit | < 10 pg | Tubulin | Demonstrates the high sensitivity achievable with avidin-alkaline phosphatase detection systems post-labeling. | |

| Sensitivity Increase | 64- to 1024-fold | Proteins | Compared to standard Coomassie Blue staining for protein detection on electrophoretic gels. | |

| Enrichment Factor | ~14.8-fold | DNA | Targeted photobiotinylation of a specific DNA locus in cells showed significant enrichment over background. |

Experimental Protocols

The following sections provide detailed, representative methodologies for the non-specific biotinylation of proteins and nucleic acids using photobiotin.

Important Pre-Reaction Considerations:

-

Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or other potential nucleophiles, as they can react with the activated nitrene. Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.

-

Light Conditions: All steps involving the handling of photobiotin solutions before the irradiation step should be performed in subdued light or in dark tubes to prevent premature activation.

Protocol: Non-Specific Photobiotinylation of Proteins in Solution

This protocol describes a general method for labeling a purified protein or a complex protein mixture in vitro.

Materials:

-

Photobiotin acetate

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

Long-wave UV lamp (e.g., 365 nm)

-

Ice bucket

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Prepare Photobiotin Stock: Dissolve this compound in DMF or DMSO to a concentration of 1 mg/mL. Prepare this solution fresh immediately before use.

-

Set up Reaction: In a microcentrifuge tube, add the protein sample. Place the tube in a shallow vessel (e.g., a small beaker) on ice to dissipate heat during irradiation.

-

Add Photobiotin: Add the photobiotin stock solution to the protein sample to achieve the desired final concentration or molar ratio (e.g., a 20-fold molar excess). Gently mix. The final concentration of DMF/DMSO should not exceed 10-15% of the total reaction volume to avoid protein denaturation.

-

UV Irradiation: Place the UV lamp approximately 5-10 cm above the open sample tube. Irradiate on ice for 5-15 minutes. The optimal time depends on the lamp's intensity and must be determined empirically.

-

Purification: Remove unreacted, excess photobiotin from the labeled protein sample. This is critical to prevent interference in downstream applications.

-

Size-Exclusion Chromatography: Apply the reaction mixture to a desalting column (e.g., PD-10) pre-equilibrated with your desired storage buffer. Collect fractions and monitor protein elution at 280 nm. The biotinylated protein will elute in the void volume.

-

Dialysis: Alternatively, dialyze the sample against 1L of storage buffer for several hours at 4°C, with at least two buffer changes.

-

-

Quantification and Storage: Determine the concentration of the recovered biotinylated protein. Store at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.

Protocol: Non-Specific Photobiotinylation of Nucleic Acids

This protocol is adapted for labeling DNA or RNA probes.

Materials:

-

This compound

-

Nuclease-free water

-

DNA/RNA sample (0.1 - 1 mg/mL in TE buffer or nuclease-free water)

-

Long-wave UV lamp (e.g., 365 nm)

-

Ice bucket

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

Procedure:

-

Prepare Photobiotin Stock: Dissolve this compound in nuclease-free water to a concentration of 1 mg/mL.

-

Set up Reaction: In a nuclease-free microcentrifuge tube, combine the nucleic acid sample with the photobiotin solution. A typical final photobiotin concentration is 50-100 µg/mL. Mix gently.

-

UV Irradiation: Place the tube on ice with the cap open and irradiate with a long-wave UV lamp for 10-20 minutes. The sample should be placed as close to the lamp as possible.

-

Purification (Ethanol Precipitation):

-

Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.

-

Add 2.5 volumes of ice-cold 100% ethanol.

-

Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the nucleic acid.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, which contains the unreacted photobiotin.

-

Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes.

-

Remove the supernatant and air-dry the pellet for 5-10 minutes.

-

-

Resuspension and Storage: Resuspend the biotinylated nucleic acid pellet in a suitable volume of TE buffer or nuclease-free water. Store at -20°C.

Experimental Workflow and Detection

After successful labeling and purification, the biotinylated molecules can be used in a variety of applications. The general workflow involves binding with an avidin or streptavidin conjugate for detection or capture.

Common detection methods include:

-

Blotting (Western, Southern, Northern): After separating molecules by gel electrophoresis and transferring them to a membrane, the biotinylated species are detected by incubating the membrane with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate.

-

ELISA and Plate-Based Assays: Biotinylated molecules can be immobilized on streptavidin-coated plates for detection or used as detection reagents themselves.

-

Affinity Purification: Biotinylated molecules can be captured from complex mixtures using streptavidin-conjugated beads (e.g., agarose or magnetic beads). After washing away non-bound components, the captured molecules can be eluted for further analysis, such as mass spectrometry.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for Photobiotin Acetate Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins using photobiotin acetate. This method is particularly useful for proteins that may lack readily available primary amines or other functional groups targeted by traditional biotinylation reagents. The protocol leverages a photo-activatable aryl azide group on the this compound molecule, which, upon exposure to UV light, forms a highly reactive nitrene that non-specifically inserts into C-H and N-H bonds of the protein, forming a stable covalent linkage.

I. Principle of this compound Protein Labeling

This compound is a derivative of biotin that incorporates a photo-activatable aryl azide moiety.[1][2] When exposed to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide group is converted into a highly reactive aryl nitrene.[1][2][3] This nitrene can then covalently bind to amino acid residues on the protein surface through insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. This non-specific labeling approach is advantageous when the protein of interest has limited reactive functional groups for traditional biotinylation methods. The small size of the biotin molecule (244.3 Da) minimizes the potential for interference with the protein's biological function. The resulting biotinylated protein can be readily detected or purified using avidin or streptavidin conjugates due to the extraordinarily strong and specific interaction between biotin and these proteins.

II. Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| This compound Salt | Sigma-Aldrich | A1935 |

| Protein of Interest | - | - |

| Phosphate-Buffered Saline (PBS), pH 7.0 | Any | - |

| Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | Any | - |

| Quenching Buffer (e.g., 100 mM Glycine or Tris in PBS) | Any | - |

| Desalting Columns (e.g., Sephadex G-25) | GE Healthcare | 17-0851-01 |

| UV Lamp (e.g., Stratalinker or Spectroline) | Stratagene/Spectronics | - |

| Low-protein-binding microcentrifuge tubes | Any | - |

| Shallow, low-protein-binding vessel for irradiation | Any | - |

| Ice Bucket | Any | - |

III. Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

A. Reagent Preparation

-

Protein Solution:

-

Dissolve the protein to be labeled in 50 mM PBS, pH 7.0, to a final concentration of at least 2 mg/mL. Higher concentrations (up to 10 mg/mL) are preferable for greater labeling efficiency.

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles that could interfere with the labeling reaction. If necessary, perform buffer exchange using a desalting column or dialysis.

-

-

This compound Stock Solution:

-

Protect the this compound from light during preparation and storage.

-

Dissolve this compound salt in high-quality, anhydrous DMF or DMSO to a concentration of 10 mg/mL. This compound is also soluble in water at up to 10 mg/mL.

-

Prepare this solution fresh just before use.

-

-

Quenching Buffer:

-

Prepare a 100 mM solution of glycine or Tris in PBS, pH 7.0.

-

B. Protein Labeling Reaction

-

Molar Excess Calculation:

-

Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess over the protein. This ratio may need to be optimized for your specific protein.

-

-

Reaction Setup (in subdued light):

-

Transfer the protein solution to a shallow, low-protein-binding vessel and place it on ice to maximize labeling efficiency and minimize potential protein damage.

-

Add the calculated volume of the this compound solution to the protein solution. Gently mix.

-

To minimize potential detrimental effects of the organic solvent on the protein, ensure the final concentration of DMF or DMSO does not exceed 15% of the total reaction volume.

-

Incubate the reaction mixture in the dark on ice for 2 minutes before photoactivation.

-

-

Photoactivation:

-

Place the reaction vessel on ice directly under a UV lamp. The distance between the light source and the sample should be minimized for optimal efficiency.

-

Irradiate the sample with UV light (wavelengths between 260-475 nm are effective) for 1-15 minutes. The optimal irradiation time should be determined empirically. Start with a shorter time to minimize potential protein damage.

-

C. Quenching and Purification

-

Quenching the Reaction:

-

After irradiation, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to scavenge any unreacted photobiotin.

-

Incubate for 15 minutes at room temperature.

-

-

Removal of Excess Photobiotin:

-

Purify the biotinylated protein from unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) or dialysis against PBS. This step is crucial to prevent high background in downstream applications.

-

D. Storage of Labeled Protein

-

Store the purified biotinylated protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to divide the solution into aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

IV. Data Presentation: Key Experimental Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |

| Molar Excess of this compound | 20-fold | May require optimization for specific proteins. |

| Reaction Buffer | 50 mM PBS, pH 7.0 | Must be free of primary amines (e.g., Tris, glycine). |

| UV Irradiation Wavelength | 260 - 475 nm | Broad-spectrum UV lamps are suitable. |

| UV Irradiation Time | 1 - 15 minutes | Optimization is necessary to balance labeling efficiency and protein integrity. |

| Quenching Agent | 100 mM Glycine or Tris | Added to a final concentration of 50-100 mM. |

| Purification Method | Desalting Column or Dialysis | To remove unreacted this compound. |

V. Visualizations

References

Application Notes and Protocols for Non-Radioactive In Situ Hybridization Using Photobiotin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the morphological context of tissues and cells. While radioactive probes have historically been the gold standard for sensitivity, non-radioactive methods are increasingly favored due to their enhanced safety, stability, and speed. Photobiotin acetate offers a robust and efficient method for non-radioactive probe labeling. This photoactivatable analog of biotin forms stable, covalent linkages with single- and double-stranded DNA and RNA upon brief exposure to visible light.[1] The resulting biotinylated probes can be detected with high sensitivity using avidin or streptavidin conjugates, making this a versatile tool for a wide range of applications in research and diagnostics.

This compound is composed of a biotin molecule linked to a photoreactive arylazide group.[1] This design allows for a simple and rapid labeling procedure that is less harsh than enzymatic methods and avoids the degradation of nucleic acid probes.[1][2] Probes prepared with photobiotin can detect as little as 0.5 pg of target DNA.[2]

These application notes provide detailed protocols for probe labeling with this compound and subsequent chromogenic and fluorescent in situ hybridization, along with troubleshooting guidance.

Quantitative Data Summary

The choice of labeling and detection method in in situ hybridization is critical and often involves a trade-off between sensitivity, resolution, and ease of use. The following tables summarize the comparative performance of photobiotin-based ISH with other common methods.

Table 1: Comparison of Detection Sensitivity

| Labeling Method | Detection Limit | Time to Detection | Reference |

| Photobiotin (Colorimetric) | ~1-2 copies of HPV DNA per cell | Hours to Overnight | |

| ³⁵S Radioisotope (Autoradiography) | ~1-2 copies of HPV DNA per cell | Days to Weeks | |

| ³²P Radioisotope (Autoradiography) | ~1 pg of target DNA | 4 hours | |

| Digoxigenin (Colorimetric) | Comparable to biotin | Hours to Overnight |

Table 2: Qualitative Comparison of In Situ Hybridization Methods

| Feature | Photobiotin ISH | Radioactive ISH | Digoxigenin ISH |

| Safety | High (no radioactive waste) | Low (requires handling of radioisotopes) | High |

| Probe Stability | High (stable for months) | Low (probe decays over time) | High |

| Resolution | High (cellular/subcellular) | Lower (signal scatter) | High |

| Speed | Fast (results in 1-2 days) | Slow (long exposure times) | Fast |

| Ease of Use | Relatively simple | Complex handling and disposal | Relatively simple |

| Potential for Background | Low to moderate (endogenous biotin can be an issue) | Low | Low |

Experimental Workflows and Logical Relationships

Photobiotin Labeling Workflow

Caption: Workflow for labeling nucleic acid probes with this compound.

In Situ Hybridization and Detection Workflow

Caption: General workflow for non-radioactive in situ hybridization.

Experimental Protocols

Protocol 1: Labeling of Nucleic Acid Probes with this compound

This protocol describes the chemical labeling of DNA or RNA probes using this compound.

Materials:

-

Nucleic acid probe (DNA or RNA)

-

This compound salt (e.g., Sigma-Aldrich)

-

Nuclease-free water

-

2-butanol

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Sunlamp (e.g., 250W)

-

Ice bucket

-

Microcentrifuge tubes

Procedure:

-

Probe Preparation: Dissolve the nucleic acid probe in nuclease-free water at a concentration of 1 mg/mL in a microcentrifuge tube.

-

This compound Solution: Prepare a 1 mg/mL stock solution of this compound in nuclease-free water. This solution should be stored frozen and protected from light.

-

Labeling Reaction:

-

In a microcentrifuge tube on ice, combine the nucleic acid probe and the this compound solution. A common starting ratio is 1:1 (v/v).

-

The final concentration of the probe in the reaction mixture should be approximately 0.5 mg/mL.

-

-

Photoactivation:

-

Place the open tube on ice.

-

Position a sunlamp approximately 10 cm above the tube.

-

Irradiate for 15-20 minutes. Brief irradiation with visible light activates the arylazide group, which then forms stable covalent bonds with the nucleic acid.

-

-

Purification of the Labeled Probe:

-

Add an equal volume of 2-butanol to the reaction mixture to extract unreacted photobiotin.

-

Vortex thoroughly and centrifuge for 2 minutes.

-

Carefully remove and discard the upper (2-butanol) phase.

-

Repeat the 2-butanol extraction at least two more times.

-

To precipitate the labeled probe, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed for 15 minutes to pellet the probe.

-

Wash the pellet with 70% ethanol and air dry.

-

Resuspend the labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.

-

Protocol 2: Chromogenic In Situ Hybridization and Detection

This protocol details the steps for performing ISH on paraffin-embedded tissue sections using a biotinylated probe and a chromogenic detection system.

Materials:

-

Biotin-labeled probe (from Protocol 1)

-

Paraffin-embedded tissue sections on slides

-

Xylene and ethanol series for deparaffinization

-

Proteinase K

-

4% Paraformaldehyde

-

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

-

SSC buffers (20x, 4x, 2x, 1x, 0.1x)

-

Blocking solution (e.g., 3% BSA or Casein Solution)

-

Streptavidin-Alkaline Phosphatase (AP) conjugate

-

BCIP/NBT substrate solution

-

Nuclear Fast Red or Methyl Green counterstain

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.

-

Treat with Proteinase K (1 µg/mL) at 37°C for 30 minutes to improve probe penetration.

-

Post-fix with 4% paraformaldehyde for 5 minutes.

-

Wash with PBS.

-

-

Hybridization:

-

Denature the biotin-labeled probe by heating at 95°C for 10 minutes, then immediately place on ice.

-

Apply the hybridization solution containing the denatured probe (typically 5-20 ng/µL) to the tissue section.

-

Cover with a coverslip and incubate in a humidified chamber at 43°C for 12-16 hours.

-

-

Post-Hybridization Washes:

-

Remove the coverslip and wash the slides in 4x SSC at 37°C for 15-30 minutes.

-

Perform stringent washes in 2x SSC, 1x SSC, and 0.1x SSC at 37°C for 10-30 minutes each to remove non-specifically bound probe.

-

-

Detection:

-

Block the sections with blocking solution for 30 minutes at 37°C.

-

Incubate with Streptavidin-AP conjugate (diluted 1:500-1:1000 in blocking solution) for 1-3 hours at room temperature.

-

Wash thoroughly with PBS or Tris-buffered saline.

-

-

Visualization:

-

Incubate the slides with BCIP/NBT substrate solution in the dark until the desired color intensity is reached (can be from 30 minutes to several hours).

-

Stop the reaction by rinsing with distilled water.

-

Counterstain with Nuclear Fast Red or Methyl Green.

-

Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

-

Protocol 3: Fluorescent In Situ Hybridization (FISH) and Detection

This protocol outlines the procedure for FISH using a biotinylated probe, with signal amplification for enhanced sensitivity.

Materials:

-

Biotin-labeled probe (from Protocol 1)

-

Tissue sections or chromosome spreads on slides

-

Hybridization and wash buffers as in Protocol 2

-

Blocking solution (e.g., Casein Solution or BSA)

-

Fluorescein Avidin DCS (or other fluorophore-conjugated streptavidin)

-

Biotinylated Anti-Avidin D (for signal amplification)

-

Mounting medium with DAPI (e.g., VECTASHIELD®)

Procedure:

-

Tissue Preparation and Hybridization: Follow steps 1 and 2 from Protocol 2.

-

Post-Hybridization Washes: Follow step 3 from Protocol 2.

-

Detection and Amplification:

-

Block the sections with blocking solution for at least 30 minutes.

-

Incubate with Fluorescein Avidin DCS (e.g., 5 µg/mL in blocking solution) for 30 minutes at room temperature.

-

Wash slides 2 x 3 minutes in blocking solution.

-

(Optional amplification step for higher sensitivity) Incubate with Biotinylated Anti-Avidin (e.g., 5 µg/mL) for 30 minutes. This step creates additional binding sites for the fluorescent avidin.

-

Wash slides 2 x 3 minutes in blocking solution.

-

Incubate again with Fluorescein Avidin DCS for 30 minutes.

-

-

Final Washes and Mounting:

-

Wash slides 2 x 5 minutes in 4x SSC containing 0.1% Tween 20.

-

Mount with a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize using a fluorescence microscope with appropriate filters.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | Inefficient probe labeling | Verify probe labeling efficiency via dot blot. Optimize photobiotin concentration and irradiation time. |

| Poor probe penetration | Increase Proteinase K digestion time or concentration. | |

| Probe degradation | Use RNase-free reagents and techniques, especially for RNA probes. | |

| Overly stringent washes | Decrease the temperature or increase the salt concentration of post-hybridization washes. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |

| Probe concentration too high | Reduce the concentration of the labeled probe in the hybridization buffer. | |

| Endogenous biotin | Pre-treat tissues with an avidin/biotin blocking kit. | |

| Insufficient washing | Increase the duration or stringency of post-hybridization washes. | |

| Non-specific Staining | Cross-hybridization of the probe | Ensure probe sequence is specific. Add blocking agents like sheared salmon sperm DNA to the hybridization buffer. |

| Drying of the specimen | Keep slides moist throughout the entire procedure. |

References

Application of Photobiotin Acetate in Western Blot Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blot analysis is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. Enhancing the sensitivity and scope of this method is crucial for advancing research and drug development. Photobiotin acetate emerges as a powerful tool for this purpose, offering a non-specific, light-activated method for biotinylating proteins. This covalent modification allows for highly sensitive detection using streptavidin-based assays, providing a significant advantage over traditional staining methods.

This compound contains a photoreactive aryl azide group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. This intermediate can then form stable covalent bonds with adjacent molecules, including proteins, nucleic acids, and other biomolecules.[1] This non-selective labeling is particularly advantageous for creating a comprehensive profile of proteins in a sample or for studying protein-protein interactions where specific antibody-based detection may be limited.

These application notes provide a detailed overview and experimental protocols for the use of this compound in Western blot analysis, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The use of this compound for protein labeling prior to Western blot analysis can significantly increase detection sensitivity. The following tables summarize key quantitative data for optimizing this application.

Table 1: Recommended Parameters for this compound Protein Labeling

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are preferable for efficient labeling.[2] |

| This compound Concentration | 1 mg/mL in protein solution | This is a starting point and may require optimization. |

| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines like Tris will compete for the biotinylation reagent.[2] |

| pH of Reaction | 8.2 - 8.5 | Optimal for ensuring primary amino groups are reactive.[2] |

| UV Light Source | 180-W or 350-W lamp | Low-wattage hand-held lamps are not recommended due to lower conjugation efficiencies.[1] |

| UV Wavelength | 320 nm (optimal) | Avoid lamps emitting at 254 nm, as this can cause protein photodestruction. |

| UV Exposure Distance | 10 cm | Irradiation efficiency decreases with increasing distance. |

| UV Exposure Time | 1.5 min (350-W lamp) to 5 min (180-W lamp) | This is a starting point and should be optimized. |

Table 2: Performance Characteristics of Photobiotin-Based Western Blot Detection

| Performance Metric | Value | Reference |

| Detection Limit | Below 10 pg of protein | |

| Increase in Sensitivity | 64 to 1024-fold over Coomassie blue staining |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the application of this compound in Western blot analysis.

Protocol 1: this compound Labeling of Proteins

This protocol describes the non-specific biotinylation of a protein sample using this compound.

Materials:

-

Protein sample (1-10 mg/mL in an amine-free buffer like PBS)

-

This compound

-

Dimethylformamide (DMF)

-

Amine-free buffer (e.g., PBS, pH 8.2-8.5)

-

UV lamp (320 nm)

-

Ice

-

Microcentrifuge tubes

Procedure:

-

Prepare this compound Solution: Shortly before use, dissolve this compound in DMF to a concentration of 10 mg/mL. Vortex until fully dissolved.

-

Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a concentration of at least 2 mg/mL. Adjust the pH of the protein solution to 8.2-8.5 if necessary.

-

Labeling Reaction: Add the this compound solution to the protein solution to achieve a final concentration of approximately 1 mg/mL of this compound. The optimal ratio may need to be determined empirically.

-

UV Irradiation: Place the microcentrifuge tube containing the reaction mixture on ice, approximately 10 cm from the UV lamp.

-

Expose the sample to UV light (320 nm) for the recommended duration (e.g., 1.5 minutes for a 350-W lamp or 5 minutes for a 180-W lamp).

-

Quench Reaction (Optional): The reaction can be quenched by adding a solution containing a primary amine, such as Tris buffer, to scavenge any unreacted photobiotin.

-

Removal of Excess Biotin: Unreacted photobiotin can be removed by dialysis or size-exclusion chromatography if necessary for downstream applications, though for immediate Western blot analysis, this step may not be essential.

Protocol 2: Western Blot Analysis of Photobiotin-Labeled Proteins

This protocol outlines the steps for detecting biotinylated proteins on a Western blot using a streptavidin-HRP conjugate.

Materials:

-

Photobiotin-labeled protein sample

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Tris-buffered saline with Tween 20 (TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Mix the photobiotin-labeled protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding of the detection reagents.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically at a 1:5,000 to 1:20,000 dilution, but should be optimized) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).

Mandatory Visualizations

Signaling Pathway Diagram: EGF Receptor (EGFR) Signaling

The non-specific labeling capability of this compound is highly valuable for studying dynamic protein complexes, such as those involved in signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which governs processes like cell proliferation and differentiation, is an excellent example. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various SH2 and PTB domain-containing proteins, leading to the assembly of large signaling complexes. Photobiotinylation can be used to label proteins in proximity to EGFR at different time points after stimulation, allowing for the identification of transient interaction partners.

Caption: Simplified diagram of the EGF Receptor (EGFR) signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a Western blot experiment utilizing this compound for protein labeling.

Caption: Experimental workflow for Western blot with this compound.

Logical Relationship Diagram: Data Interpretation

This diagram illustrates the logical flow of interpreting results from a photobiotin-based Western blot, particularly in the context of identifying protein-protein interactions.

Caption: Logical flow for interpreting protein interaction data.

References

Application Notes and Protocols for Cell Surface Protein Labeling Using Photobiotin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are integral to a vast array of cellular processes, including signal transduction, cell-cell communication, and adhesion. Consequently, they represent a major class of therapeutic drug targets. The ability to specifically label and subsequently isolate these proteins is crucial for their characterization, understanding disease mechanisms, and for drug discovery efforts such as target identification and deconvolution.[1]

Photobiotin acetate is a photo-activatable biotinylation reagent designed for the non-specific labeling of proteins and other molecules.[2][3] It is composed of a biotin moiety, a charged linker arm, and a photoreactive aryl azide group.[3] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent bond.[4] The charged nature of this compound limits its permeability across the cell membrane, making it a suitable tool for selectively labeling extracellularly exposed domains of membrane proteins on living cells.

These application notes provide a detailed protocol for the labeling of cell surface proteins using this compound, downstream analysis, and troubleshooting.

Principle of this compound Labeling

The workflow for cell surface protein labeling with this compound involves several key steps: incubation of live cells with the reagent, photo-activation with UV light to covalently attach the biotin tag to surface proteins, quenching of unreacted reagent, cell lysis, and subsequent affinity purification of biotinylated proteins using streptavidin-based resins. The purified proteins can then be identified and quantified using methods such as mass spectrometry.

Data Presentation

Table 1: Comparison of Biotinylation Reagents

| Feature | This compound | Sulfo-NHS-SS-Biotin |

| Activation | Photo-activated (UV light, ~365 nm) | Chemically activated (amine-reactive) |

| Target Residues | Non-specific (C-H, N-H bonds) | Primary amines (e.g., Lysine) |

| Specificity | Proximity-based | Amine-availability based |

| Membrane Permeability | Low (charged linker) | Low (sulfo- group) |

| Cleavability | Non-cleavable linker | Cleavable (disulfide bond) |

| Reported Labeling Efficiency | Dependent on UV exposure and reagent concentration | >90% (under optimal conditions) |

| Potential for Protein Damage | UV-induced damage is a consideration | Generally lower potential for damage |

Table 2: Typical Experimental Parameters

| Parameter | Recommended Range | Notes |

| Cell Density | 80-95% confluency for adherent cells | Ensures sufficient protein for analysis. |

| This compound Concentration | 0.1 - 1.0 mg/mL | Optimal concentration should be determined empirically. |

| Incubation Time | 15 - 30 minutes on ice | Minimizes internalization of the reagent. |

| UV Wavelength | ~365 nm | Long-wave UV minimizes cell damage compared to shorter wavelengths. |

| UV Intensity and Duration | 0.1 - 1 J/cm²; 5 - 30 minutes | Varies with UV source and distance to cells. Titration is critical. |

| Quenching Reagent | Tris buffer or Glycine | Reacts with and neutralizes any unreacted this compound. |

| Cell Lysis Buffer | RIPA or other non-denaturing lysis buffer with protease inhibitors | Solubilizes membrane proteins while preserving integrity. |

| Streptavidin Resin | Streptavidin-agarose or magnetic beads | For affinity purification of biotinylated proteins. |

Experimental Protocols

Protocol 1: Cell Surface Protein Labeling of Adherent Cells

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 10 cm dishes)

-

This compound salt (light sensitive)

-

Anhydrous DMSO

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitor cocktail

-

Cell scraper

-

UV crosslinker or UV lamp with a primary emission around 365 nm

Procedure:

-

Cell Preparation:

-

Culture adherent cells to 80-90% confluency.

-

Place the cell culture dish on ice.

-

Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.

-

-

This compound Incubation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. Protect from light.

-

Dilute the this compound stock solution to the desired final concentration (e.g., 0.5 mg/mL) in ice-cold PBS immediately before use.

-

Add the this compound solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).

-

Incubate the cells on ice for 15-30 minutes, protected from light.

-

-

Photo-activation:

-

Place the open dish of cells on ice directly under a UV light source (e.g., a UV crosslinker with 365 nm bulbs).

-

Irradiate the cells with UV light for a predetermined time (e.g., 10-20 minutes). The optimal time and intensity should be determined empirically to balance labeling efficiency with cell viability.

-

-

Quenching:

-

Aspirate the this compound solution.

-

Wash the cells three times with ice-cold Quenching Buffer to neutralize any unreacted reagent. Perform the final wash for 5-10 minutes on ice.

-

-

Cell Lysis:

-

Aspirate the final wash.

-

Add ice-cold Lysis Buffer to the dish (e.g., 0.5-1 mL for a 10 cm dish).

-

Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. This contains the solubilized proteins.

-

Protocol 2: Affinity Purification of Biotinylated Proteins

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-agarose beads or streptavidin-coated magnetic beads

-

Wash Buffer: Lysis buffer or PBS with a reduced detergent concentration (e.g., 0.1% Triton X-100)

-

Elution Buffer: 2X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

-

Binding:

-

Add an appropriate volume of streptavidin bead slurry (e.g., 50 µL of a 50% slurry) to the clarified cell lysate.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand.

-

Aspirate the supernatant.

-

Wash the beads three to four times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add 50-100 µL of Elution Buffer to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.

-

Pellet the beads by centrifugation and collect the supernatant containing the eluted, biotinylated proteins.

-

-

Downstream Analysis:

-

The eluted proteins are ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.

-

Protocol 3: Cell Viability Assessment

It is crucial to assess the impact of the labeling procedure, particularly the UV exposure, on cell viability.

Materials:

-

Cells labeled with this compound (before lysis)

-

Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Calcein-AM/Propidium Iodide)

-